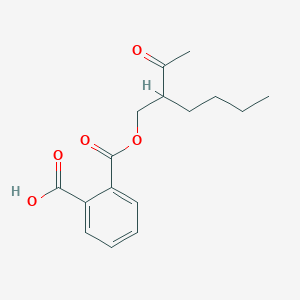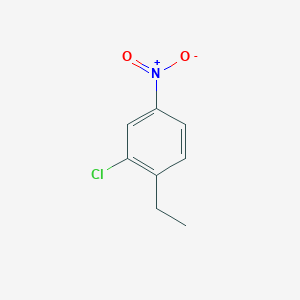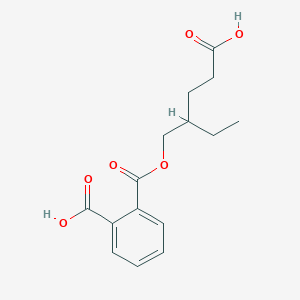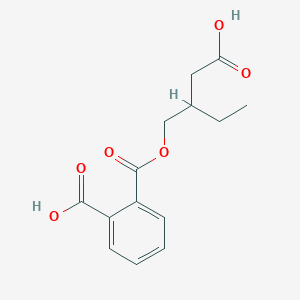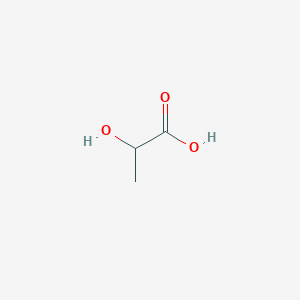
1-Bromopentane-d11
Overview
Description
1-Bromopentane-d11, also known as Amyl bromide-d11, is a bromoalkane . It is a colorless liquid and is found as a natural product in Fucus vesiculosus . It is used as a chemical reagent in a multitude of organic syntheses . For instance, it is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling . It is also used in the synthesis of α, γ-diketo acids as reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .
Synthesis Analysis
Most 1-bromoalkanes, including 1-Bromopentane-d11, are prepared by free-radical addition of hydrogen bromide to the 1-alkene . In the case of 1-Bromopentane-d11, the 1-alkene is 1-pentene .
Molecular Structure Analysis
The linear formula of 1-Bromopentane-d11 is CD3(CD2)3CD2Br . Its molecular weight is 162.11 . The SMILES string representation is [2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br .
Chemical Reactions Analysis
1-Bromopentane-d11 is used in a multitude of organic syntheses . It is used in iron-catalyzed alkylations of aromatic Grignard reagents via cross-coupling . It is also used in the synthesis of α, γ-diketo acids as reversible inhibitors of Hepatitis C virus NS5b RNA polymerase .
Physical And Chemical Properties Analysis
1-Bromopentane-d11 is a colorless liquid . It has a density of 1.306 g/mL at 25ºC . Its boiling point is 130ºC (lit.) and its melting point is -95ºC (lit.) .
Scientific Research Applications
Organic Synthesis and Alkylations
1-Bromopentane-d11 is widely used in organic synthesis. Its deuterium substitution provides a valuable tool for studying reaction mechanisms and kinetics. Specifically, it serves as a precursor for various alkylations, including iron-catalyzed alkylations of aromatic Grignard reagents via cross coupling .
Safety and Hazards
1-Bromopentane-d11 is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is a flammable liquid and vapor . It can cause skin irritation and may cause respiratory irritation . It is also toxic to aquatic life with long-lasting effects . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, and ensure adequate ventilation .
Mechanism of Action
Target of Action
1-Bromopentane-d11 is a bromoalkane, a class of organic compounds that contain a carbon-bromine bond . The primary targets of bromoalkanes are typically biological macromolecules such as proteins and nucleic acids.
Mode of Action
The mode of action of 1-Bromopentane-d11 is not well-studied. Generally, bromoalkanes can undergo nucleophilic substitution reactions with biological molecules, leading to the formation of new bonds. This can result in changes to the structure and function of the target molecules .
Biochemical Pathways
Bromoalkanes can potentially interfere with various biochemical pathways due to their reactivity with biological macromolecules .
Pharmacokinetics
They can distribute throughout the body, particularly in fatty tissues .
Result of Action
Bromoalkanes can potentially cause cellular damage due to their reactivity with biological macromolecules .
properties
IUPAC Name |
1-bromo-1,1,2,2,3,3,4,4,5,5,5-undecadeuteriopentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11Br/c1-2-3-4-5-6/h2-5H2,1H3/i1D3,2D2,3D2,4D2,5D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZWKKMVJZFACSU-GILSBCIXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromopentane-d11 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




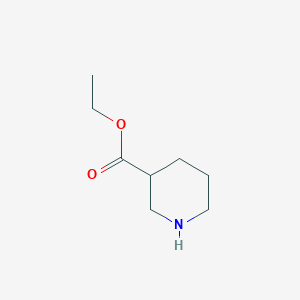

![1,2,3,3a,4,8b-Hexahydrocyclopenta[b]indole](/img/structure/B42741.png)
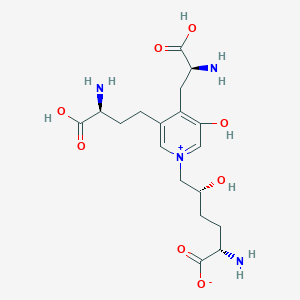
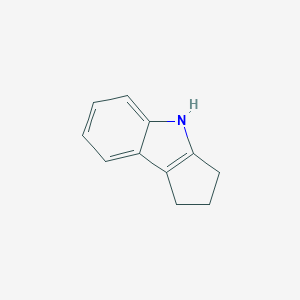
![2-[2-(2-hydroxyethyl)hexoxycarbonyl]benzoic Acid](/img/structure/B42749.png)

